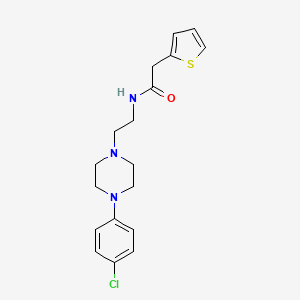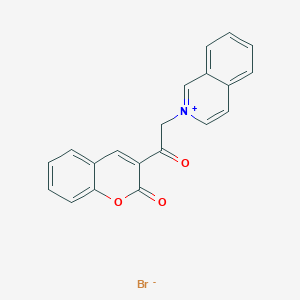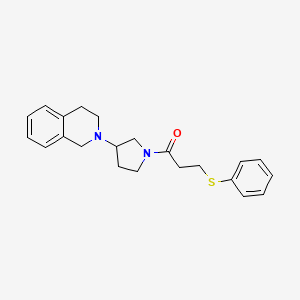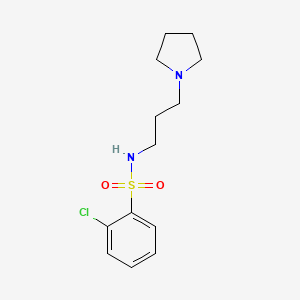
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring, a tetrahydropyran moiety, and a urea linkage
Preparation Methods
The synthesis of 1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps:
Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.
Attachment of the Naphthalene Ring: The naphthalene moiety is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with an appropriate alkyl halide.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea linkage can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific functionalities.
Biological Studies: It can be used in studies to understand its interactions with enzymes, receptors, and other biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea include:
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylmethyl)urea: This compound has a phenyl group instead of a naphthalene ring, which may result in different biological activities and properties.
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(benzyl)urea: Similar to the above, but with a benzyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the naphthalene ring and tetrahydropyran moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19(16-9-12-25-13-10-16)8-11-21-20(24)22-14-17-6-3-5-15-4-1-2-7-18(15)17/h1-7,16,19,23H,8-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGPQVWMHJTLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NCC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate](/img/structure/B2491281.png)



![tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate](/img/structure/B2491286.png)

![N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2491295.png)
![1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid](/img/structure/B2491296.png)
![2-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2491297.png)


![5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2491301.png)

